molecular formula C19H23N3O7 B11155851 N~5~-carbamoyl-N~2~-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-D-ornithine

N~5~-carbamoyl-N~2~-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-D-ornithine

Cat. No.: B11155851
M. Wt: 405.4 g/mol
InChI Key: JKCMWTVELNNQTF-CQSZACIVSA-N
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Description

5-(CARBAMOYLAMINO)-2-[3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]PENTANOIC ACID is a complex organic compound that features a unique structure combining a chromone moiety with a pentanoic acid backbone. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(CARBAMOYLAMINO)-2-[3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]PENTANOIC ACID typically involves multiple steps:

    Formation of the chromone moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the propanamide group: This step involves the reaction of the chromone derivative with a suitable amine under conditions that promote amide bond formation.

    Incorporation of the pentanoic acid backbone: This can be done through a series of reactions including esterification, amidation, and hydrolysis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups on the chromone moiety.

    Reduction: Reduction reactions may target the carbonyl groups within the structure.

    Substitution: The amide and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Acyl chlorides, alkyl halides.

Major Products

    Oxidation products: Carboxylic acids, ketones.

    Reduction products: Alcohols, amines.

    Substitution products: Various amides, esters.

Scientific Research Applications

Chemistry

    Synthesis of derivatives:

Biology

    Enzyme inhibition: It may act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.

Medicine

    Drug development: The compound’s structure suggests potential pharmacological activities, such as anti-inflammatory or anticancer properties.

Industry

    Biochemical assays: It can be used in assays to study biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 5-(CARBAMOYLAMINO)-2-[3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]PENTANOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The chromone moiety may bind to active sites, while the amide and carboxylic acid groups facilitate interactions with other biomolecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(CARBAMOYLAMINO)-2-[3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]BUTANOIC ACID
  • 5-(CARBAMOYLAMINO)-2-[3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]HEXANOIC ACID

Uniqueness

Compared to similar compounds, 5-(CARBAMOYLAMINO)-2-[3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]PENTANOIC ACID features a specific pentanoic acid backbone, which may influence its biological activity and chemical reactivity. This unique structure can result in distinct pharmacological properties and applications.

Properties

Molecular Formula

C19H23N3O7

Molecular Weight

405.4 g/mol

IUPAC Name

(2R)-5-(carbamoylamino)-2-[3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoylamino]pentanoic acid

InChI

InChI=1S/C19H23N3O7/c1-10-12-5-4-11(23)9-15(12)29-18(27)13(10)6-7-16(24)22-14(17(25)26)3-2-8-21-19(20)28/h4-5,9,14,23H,2-3,6-8H2,1H3,(H,22,24)(H,25,26)(H3,20,21,28)/t14-/m1/s1

InChI Key

JKCMWTVELNNQTF-CQSZACIVSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)N[C@H](CCCNC(=O)N)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NC(CCCNC(=O)N)C(=O)O

Origin of Product

United States

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